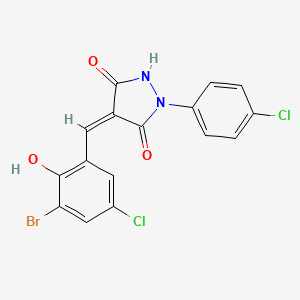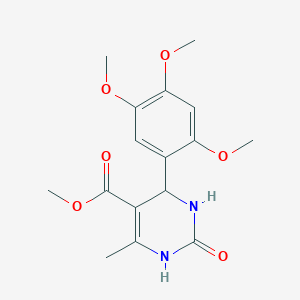![molecular formula C17H19NO5 B5136366 1-[3-(4-ethoxyphenoxy)propoxy]-2-nitrobenzene](/img/structure/B5136366.png)
1-[3-(4-ethoxyphenoxy)propoxy]-2-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(4-ethoxyphenoxy)propoxy]-2-nitrobenzene, also known as ENB-18, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. ENB-18 belongs to the family of nitrobenzenes, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of 1-[3-(4-ethoxyphenoxy)propoxy]-2-nitrobenzene involves its interaction with various molecular targets in the cells. 1-[3-(4-ethoxyphenoxy)propoxy]-2-nitrobenzene has been found to inhibit the activity of certain enzymes, such as topoisomerases and histone deacetylases, which are involved in DNA replication and gene expression. In addition, 1-[3-(4-ethoxyphenoxy)propoxy]-2-nitrobenzene has been shown to modulate the activity of signaling pathways, such as the NF-κB and MAPK pathways, which are involved in inflammation and cell survival. The precise mechanism of action of 1-[3-(4-ethoxyphenoxy)propoxy]-2-nitrobenzene is still under investigation, and further research is needed to fully understand its molecular targets and signaling pathways.
Biochemical and Physiological Effects:
1-[3-(4-ethoxyphenoxy)propoxy]-2-nitrobenzene has been shown to have various biochemical and physiological effects in cells and organisms. In cancer cells, 1-[3-(4-ethoxyphenoxy)propoxy]-2-nitrobenzene induces apoptosis and cell cycle arrest, leading to inhibition of cell growth and proliferation. In addition, 1-[3-(4-ethoxyphenoxy)propoxy]-2-nitrobenzene has been found to modulate the expression of genes involved in cell survival and DNA repair. In inflammation, 1-[3-(4-ethoxyphenoxy)propoxy]-2-nitrobenzene suppresses the production of pro-inflammatory cytokines, such as TNF-α and IL-6, leading to reduced inflammation and tissue damage. Furthermore, 1-[3-(4-ethoxyphenoxy)propoxy]-2-nitrobenzene has been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[3-(4-ethoxyphenoxy)propoxy]-2-nitrobenzene has several advantages for lab experiments, including its high yield and purity, and well-established synthesis method. In addition, 1-[3-(4-ethoxyphenoxy)propoxy]-2-nitrobenzene has been extensively studied for its potential therapeutic applications, making it a suitable candidate for preclinical and clinical trials. However, there are also some limitations associated with 1-[3-(4-ethoxyphenoxy)propoxy]-2-nitrobenzene. For example, its mechanism of action is not fully understood, and further research is needed to elucidate its molecular targets and signaling pathways. In addition, the toxicity and pharmacokinetics of 1-[3-(4-ethoxyphenoxy)propoxy]-2-nitrobenzene need to be further investigated to ensure its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for research on 1-[3-(4-ethoxyphenoxy)propoxy]-2-nitrobenzene. One potential direction is to investigate its potential therapeutic applications in other diseases, such as autoimmune disorders and metabolic diseases. In addition, further research is needed to fully understand its mechanism of action and molecular targets, which could lead to the development of more effective therapies. Furthermore, the toxicity and pharmacokinetics of 1-[3-(4-ethoxyphenoxy)propoxy]-2-nitrobenzene need to be further investigated to ensure its safety and efficacy in humans. Overall, 1-[3-(4-ethoxyphenoxy)propoxy]-2-nitrobenzene has significant potential for scientific research and therapeutic applications, and further investigation is warranted.
Métodos De Síntesis
1-[3-(4-ethoxyphenoxy)propoxy]-2-nitrobenzene can be synthesized through a multistep reaction process involving the reaction of 4-ethoxyphenol with 3-chloropropylamine, followed by the reaction of the resulting compound with 2-nitrochlorobenzene. The final product is obtained through purification and isolation steps. The synthesis of 1-[3-(4-ethoxyphenoxy)propoxy]-2-nitrobenzene has been optimized to ensure high yield and purity, making it suitable for scientific research applications.
Aplicaciones Científicas De Investigación
1-[3-(4-ethoxyphenoxy)propoxy]-2-nitrobenzene has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 1-[3-(4-ethoxyphenoxy)propoxy]-2-nitrobenzene has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In addition, 1-[3-(4-ethoxyphenoxy)propoxy]-2-nitrobenzene has been found to possess anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. Furthermore, 1-[3-(4-ethoxyphenoxy)propoxy]-2-nitrobenzene has been investigated for its neuroprotective effects in neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases.
Propiedades
IUPAC Name |
1-[3-(4-ethoxyphenoxy)propoxy]-2-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5/c1-2-21-14-8-10-15(11-9-14)22-12-5-13-23-17-7-4-3-6-16(17)18(19)20/h3-4,6-11H,2,5,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEFDXELNLQTWOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCCOC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-chlorophenyl)-N'-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5136288.png)
![N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-4-ethoxybenzamide](/img/structure/B5136291.png)

![7-(4-acetylphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5136311.png)

![5-[(2-butyl-1H-imidazol-4-yl)methyl]-3-(3-fluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5136338.png)
![(4-ethoxyphenyl){2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}amine](/img/structure/B5136342.png)
![4-(5-{[4-(hydroxymethyl)-4-(3-phenylpropyl)-1-piperidinyl]methyl}-2-thienyl)-2-methyl-3-butyn-2-ol](/img/structure/B5136348.png)




![5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-[(6-methyl-2-pyridinyl)methyl]-2-pyridinamine](/img/structure/B5136394.png)